N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2/c16-15(17,18)26-12-5-3-11(4-6-12)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLTUOCXHSOYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the pyridine derivative with a trifluoromethoxyphenyl reagent under specific conditions to attach the phenyl group.
Tetrazole Ring Formation: The final step involves the formation of the tetrazole ring through a cyclization reaction, often using azide reagents and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Products may include pyridine N-oxides.
Reduction: Reduced forms of the tetrazole ring or fully hydrogenated derivatives.
Substitution: Various substituted derivatives of the trifluoromethoxyphenyl group.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with tetrazole scaffolds, like N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, may exhibit significant anticancer activity. Tetrazole derivatives have been shown to interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have demonstrated that similar tetrazole compounds can inhibit the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis through various signaling pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Tetrazoles are known for their ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism. Preliminary studies indicate that certain tetrazole derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .
Absorption and Metabolism
The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies suggest that this compound exhibits favorable absorption characteristics, with a significant bioavailability observed in preclinical models. The metabolism of similar compounds often involves cytochrome P450 enzymes, which can lead to the formation of active metabolites that contribute to the overall pharmacological effects .
Formulation Strategies
Given its potential applications, formulation strategies to enhance the solubility and stability of this compound are being explored. Nanoparticle formulations and liposomal delivery systems are among the techniques being investigated to improve drug delivery efficiency and reduce systemic toxicity .
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of a related tetrazole derivative in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Case Study: Antimicrobial Screening
In another study focused on antimicrobial activity, this compound was tested against clinical isolates of bacteria responsible for nosocomial infections. The compound demonstrated remarkable activity against resistant strains, highlighting its potential as a novel antimicrobial agent .
References Table
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or ion channels, depending on the specific application.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog 1: 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine (fused bicyclic system) vs. tetrazole.
- Substituents : Similar trifluoromethoxyphenyl and pyridinylmethyl groups.
- Tetrazoles are more acidic (pKa ~4–5), which may improve solubility in physiological conditions compared to pyrazolopyrimidines (neutral at physiological pH).
- Synthesis : Requires multi-step fusion of pyrazole and pyrimidine rings, differing from tetrazole cycloaddition methods .
Structural Analog 2: N-(2-(Trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396759-41-3)
- Core Heterocycle : Identical tetrazole.
- Substituents :
- Position 2: 4-(Trifluoromethyl)phenyl vs. 4-(trifluoromethoxy)phenyl.
- Position 5: 2-(Trifluoromethoxy)phenyl carboxamide vs. pyridin-3-ylmethyl carboxamide.
- Key Differences: Trifluoromethyl (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), altering electronic properties.
Structural Analog 3: 2-(4-(4-(tert-Butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396802-39-3)
- Core Heterocycle : Identical tetrazole.
- Substituents :
- Position 2: 4-(tert-Butylbenzamido)phenyl vs. 4-(trifluoromethoxy)phenyl.
- Position 5: Trifluoroethylamine vs. pyridin-3-ylmethyl.
- Trifluoroethylamine is highly electronegative and may reduce solubility compared to pyridinylmethyl .
Structural Analog 4: N-(3-Bromophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Core Heterocycle : Identical tetrazole.
- Substituents :
- Position 5: 3-Bromophenyl vs. pyridin-3-ylmethyl.
- Key Differences: Bromine’s electron-withdrawing effects may lower electron density in the aromatic ring, affecting binding interactions.
Comparative Analysis Table
Key Findings
Heterocycle Impact : Tetrazoles offer superior solubility in basic environments compared to pyrazolopyrimidines, but fused systems may enhance target binding via π-π interactions.
Substituent Effects :
- Trifluoromethoxy (OCF₃) : Balances lipophilicity and metabolic stability.
- Pyridinylmethyl : Introduces hydrogen-bonding and moderate basicity, improving solubility over purely aromatic substituents.
Synthetic Accessibility : Tetrazole derivatives generally require fewer steps than fused heterocycles, enabling scalable production.
Biological Activity
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 364.28 g/mol. The presence of a pyridine ring, a trifluoromethoxy group, and a tetrazole moiety contributes to its unique chemical properties and biological activities.
Anticancer Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound showed potent activity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
These values indicate that the compound may effectively inhibit tumor growth, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against several pathogenic bacteria, outperforming traditional antibiotics like ciprofloxacin and tetracycline.
These findings suggest that this compound could serve as a novel antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.
Case Studies
- Study on Anticancer Efficacy : A recent study published in MDPI evaluated the anticancer efficacy of this compound in vitro against multiple cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. Results showed that it effectively inhibited bacterial growth at lower concentrations than conventional antibiotics, suggesting its potential as a treatment for antibiotic-resistant infections .
Q & A
Basic: What are the common synthetic routes for N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves coupling reactions between tetrazole intermediates and substituted pyridine derivatives. Key steps include:
- Step 1: Preparation of the tetrazole core via cyclization of nitriles with sodium azide under acidic conditions.
- Step 2: Functionalization of the pyridinylmethyl group using nucleophilic substitution or amidation reactions. For example, coupling 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid with 3-(aminomethyl)pyridine in the presence of coupling agents like HATU or EDCI .
- Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalyst Use: K₂CO₃ or other mild bases improve coupling yields by deprotonating intermediates .
- Purification: Silica gel chromatography or recrystallization ensures high purity, as seen in similar trifluoromethoxy-containing compounds .
- Yield Optimization: Reaction temperatures (50–80°C) and stoichiometric ratios (1:1.1 for amine:carboxylic acid) are critical to minimize side products .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound, and what challenges arise during refinement?
Methodological Answer:
X-ray crystallography is the gold standard for resolving 3D structures:
- Crystal Growth: Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
- Data Collection: High-resolution (<1.0 Å) data is collected using synchrotron radiation or Cu-Kα sources.
- Refinement: The SHELX suite (e.g., SHELXL) refines atomic positions, thermal parameters, and occupancy factors. Challenges include:
- Validation: R-factors below 5% and Hirshfeld surface analysis confirm structural accuracy .
Advanced: What strategies are employed to resolve contradictory spectroscopic data (e.g., NMR vs. LC/MS) when characterizing this compound?
Methodological Answer:
Contradictions between NMR (e.g., unexpected splitting) and LC/MS (e.g., [M+H]+ discrepancies) require orthogonal validation:
- Dynamic NMR Studies: Variable-temperature ¹H NMR identifies rotamers or conformational exchange in the pyridinylmethyl group .
- High-Resolution Mass Spectrometry (HRMS): Resolves isotopic patterns to confirm molecular formula (e.g., distinguishing C₁₃H₁₀F₃N₅O₂ from isobaric species) .
- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon signals to assign ambiguous peaks, particularly near the trifluoromethoxy substituent .
- Synthesis of Analogues: Comparing spectra with structurally related compounds isolates the source of contradictions (e.g., positional isomerism in the tetrazole ring) .
Advanced: How does the trifluoromethoxy group influence the compound's pharmacokinetic properties, and what in vitro models validate its stability?
Methodological Answer:
The trifluoromethoxy group enhances metabolic stability and lipophilicity:
- Metabolic Stability: Assessed via liver microsome assays (human/rat). The CF₃O group resists oxidative degradation compared to methoxy groups, extending half-life (t₁/₂ > 120 min in human microsomes) .
- Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) shows logPₑ > −5.0, indicating favorable blood-brain barrier penetration .
- CYP450 Inhibition: Screening against CYP3A4 and CYP2D6 reveals low inhibition (IC₅₀ > 10 µM), reducing drug-drug interaction risks .
Advanced: What computational methods predict the binding affinity of this compound to biological targets, and how are docking results validated experimentally?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Glide simulate binding to targets (e.g., kinases or GPCRs). The tetrazole’s electrostatic profile and pyridine’s π-stacking are prioritized in pose selection .
- MD Simulations: 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and identify key interactions (e.g., hydrogen bonds with hinge regions of kinases) .
- Experimental Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
